molecular formula C27H23NO3 B14769950 (S)-Ono-AE2-227

(S)-Ono-AE2-227

Katalognummer: B14769950
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: BLJLWFKNTKAUDA-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Ono-AE2-227 is a potent and selective antagonist for the Prostaglandin E2 receptor subtype 4 (EP4). As a key pharmacological tool, it specifically blocks EP4 receptor signaling, making it invaluable for investigating the diverse physiological and pathophysiological roles of PGE2. Research indicates that PGE2, through its EP4 receptor, is a significant mediator in processes such as inflammation, cancer progression, and bone metabolism. In preclinical studies, ONO-AE2-227 has been shown to effectively reduce the formation of intestinal polyps in models of colon carcinogenesis and demonstrated additive effects in suppressing intestinal tumorigenesis when combined with an EP1 antagonist . Its application in brain inflammation research has elucidated a key mechanism where it inhibits PGE2-induced expression of intercellular adhesion molecule-1 (ICAM-1) in brain endothelial cells, thereby supporting a role for the EP4 receptor in neuroinflammatory diseases . The compound has also been utilized as a critical reagent in bone loss studies, highlighting its utility across multiple research domains including oncology, immunology, and neurology . By inhibiting the EP4 receptor, ONO-AE2-227 helps researchers unravel complex signaling pathways involving cAMP, Epac, PI3K/Akt, and NF-κB, providing profound insights into disease mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C27H23NO3

Molekulargewicht

409.5 g/mol

IUPAC-Name

2-[[2-[[(2S)-2-naphthalen-1-ylpropanoyl]amino]phenyl]methyl]benzoic acid

InChI

InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31)/t18-/m0/s1

InChI-Schlüssel

BLJLWFKNTKAUDA-SFHVURJKSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ono-AE2-227 typically involves several steps, including the formation of the chiral center. One common method is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (S)-Ono-AE2-227 may involve large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ono-AE2-227 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-Ono-AE2-227: Applications in Scientific Research

(S)-Ono-AE2-227 , also known as ONO-AE2-227, is a chemical compound used primarily as a selective antagonist for the E-prostanoid 4 (EP4) receptor . This compound has a high selectivity for the EP4 receptor over other prostanoid receptors, making it a valuable tool in pharmacological research .

Scientific Research Applications

(S)-Ono-AE2-227 is utilized in various scientific studies to investigate the role of EP4 receptors in different biological processes and disease states. Some key applications include:

  • Receptor Studies : (S)-Ono-AE2-227 is used to study the function and signaling mechanisms of EP4 receptors . It serves as a tool to inhibit PGE2-mediated elevations of cAMP .
  • Inflammation Research : The compound is used to explore the role of EP4 receptors in inflammatory responses .
  • Cancer Research : Studies have shown that (S)-Ono-AE2-227 can inhibit the expression of tumorigenic factors, indicating its potential use in cancer research .
  • Colitis Research : ONO AE3-208, a related compound, has been used to study colitis in mice .

Case Studies

  • ** двох Receptor Systems**: Computer simulations using the model of Furchgott were employed to understand the action of selective antagonists like Ono-AE2-227 on one-agonist, two-receptor systems. The simulations helped interpret data from experiments involving Ono-AE2-227, demonstrating its competitive behavior at EP4 receptors .
  • Inhibition of Tumorigenic Factors : Studies using (S)-Ono-AE2-227 demonstrated that it could abolish the seminal plasma- and PGE2-induced expression of COX-2 and VEGF in human cervical adenocarcinoma cells .

Data Table

(S)-Ono-AE2-227 's affinity for different E-prostanoid receptors :

ReceptorKi Value (nM)
EP42.7
EP321
EP1>1000
EP2>1000
TP>1000
DP>1000
FP>1000
IP>1000

Insights

  • (S)-Ono-AE2-227 is a potent and selective EP4 receptor antagonist, making it invaluable for pharmacological studies .
  • The compound's selectivity has been confirmed through experiments showing minimal blocking effects on EP2 receptors even at high concentrations .
  • (S)-Ono-AE2-227 has potential applications in studies related to inflammation, cancer, and other diseases involving EP4 receptor signaling .

Wirkmechanismus

The mechanism of action of (S)-Ono-AE2-227 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

  • Mechanism : Blocks EP4 receptor activation, thereby inhibiting downstream pathways such as cAMP/PKA, PI3K/Akt, and NF-κB .
  • Therapeutic Focus : Chemoprevention of colorectal cancer, demonstrated in preclinical models like azoxymethane (AOM)-induced aberrant crypt foci (ACFs) and Min mice .
  • Efficacy : Reduces intestinal polyp area by 43% in APC1309 mice and ACF formation by 33% in AOM-treated mice at 400 ppm dosage .

Comparison with Similar Compounds

Comparison with EP1 Receptor Antagonists (e.g., ONO-8711)

EP1 antagonists target a different PGE2 receptor subtype but share overlapping therapeutic goals in cancer chemoprevention.

Parameter (S)-Ono-AE2-227 (EP4 Antagonist) ONO-8711 (EP1 Antagonist)
Receptor Selectivity EP4 (Ki = 0.67 nM) EP1
Efficacy in APC Mice 43% reduction in polyp area 12% reduction in polyp area
Combination Effect 56% reduction with ONO-8711 Additive with EP4 blockade
Mechanistic Role Inhibits EP4-driven tumor growth Blocks EP1-mediated Ca²⁺ signaling

Key Findings :

  • EP4 antagonism is more effective than EP1 blockade in reducing intestinal polyps, but combination therapy shows additive effects .
  • EP1 knockout mice exhibit reduced colon cancer incidence, highlighting receptor-specific pathways .

Comparison with EP4 Receptor Agonists (e.g., ONO-AE1-329)

EP4 agonists activate the same receptor but produce opposing biological effects, providing insights into pathway regulation.

Parameter (S)-Ono-AE2-227 (Antagonist) ONO-AE1-329 (Agonist)
Effect on Colony Formation Inhibits PGE2-induced growth 1.8-fold increase in HCA-7 colon cancer cell colonies
Role in Tumorigenesis Suppresses ACFs and polyps Promotes tumor cell survival
Therapeutic Implication Chemopreventive agent Potential oncogenic driver

Key Findings :

  • EP4 activation promotes colon cancer progression, while its inhibition reverses this effect .

Comparison with Other EP Receptor Antagonists

Ono Pharmaceutical has developed subtype-selective antagonists for EP1, EP3, and EP4 receptors, enabling receptor-specific comparisons.

Compound Receptor Target Key Application
(S)-Ono-AE2-227 EP4 Colorectal cancer, inflammation
ONO-8713 EP1 Bladder cancer, pain
ONO-AE3-240 EP3 Cardiovascular regulation

Key Findings :

  • EP4 antagonists uniquely mitigate both tumorigenesis and immune evasion, unlike EP1/EP3 blockers .

Complex Receptor Interactions in Immune Cells

(S)-Ono-AE2-227 exhibits context-dependent effects due to co-expression of EP2/EP4 receptors in immune cells:

  • Monocyte-Derived Macrophages (MDMs): At low concentrations, (S)-Ono-AE2-227 selectively blocks EP4, shifting PGE2 dose-response curves. At high concentrations (>1 µM), residual EP2 activity diminishes efficacy, revealing receptor interplay .
  • Alveolar Macrophages (AMs): Potentiates LPS-induced TNF-α release by blocking endogenous PGE2-mediated EP4 suppression .

Data Tables

Table 1: Efficacy in Preclinical Cancer Models

Model Treatment Outcome Reference
APC1309 Mice 400 ppm (S)-Ono-AE2-227 43% ↓ polyp area
AOM-Induced ACFs 400 ppm (S)-Ono-AE2-227 67% ↓ ACF formation
Min Mice 300 ppm (S)-Ono-AE2-227 69% ↓ polyp number

Table 2: Receptor Binding Profiles

Compound EP4 Affinity (Ki) EP1/EP2/EP3 Cross-Reactivity
(S)-Ono-AE2-227 0.67 nM >1000-fold selectivity over EP1-3
ONO-8711 N/A EP1-specific

Biologische Aktivität

(S)-Ono-AE2-227 is a selective antagonist of the E-prostanoid 4 (EP4) receptor, which plays a significant role in various physiological and pathological processes, including inflammation, pain modulation, and cancer progression. This article delves into the biological activity of (S)-Ono-AE2-227, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

(S)-Ono-AE2-227 exerts its biological effects primarily through competitive inhibition at the EP4 receptor site. This antagonism impacts downstream signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By blocking the actions of prostaglandin E2 (PGE2), (S)-Ono-AE2-227 modulates various biological responses associated with the prostaglandin signaling pathway.

  • Competitive Inhibition : The compound inhibits PGE2-mediated elevations of cAMP levels in human embryonic kidney cells expressing EP4 receptors. Studies have shown that it has a Ki value of 2.7 nM for EP4 receptors, indicating strong binding affinity .
  • Inflammatory Response Modulation : (S)-Ono-AE2-227 has been demonstrated to reduce the upregulation of intercellular adhesion molecule-1 (ICAM-1) expression induced by PGE2, which is critical in inflammatory processes.

Cancer Prevention

Research indicates that (S)-Ono-AE2-227 has potential applications in cancer prevention. In mouse models, it has been shown to reduce the formation of aberrant crypt foci and intestinal polyps, suggesting its utility in modulating pathways involved in tumorigenesis.

Inhibition of Cytokine Release

The compound has also been studied for its effects on cytokine release. For instance, it inhibits lipopolysaccharide-stimulated tumor necrosis factor-alpha (TNF-α) release from macrophages by blocking EP4 receptor signaling. This action may contribute to its anti-inflammatory properties .

Comparative Analysis with Other Compounds

To contextualize the unique properties of (S)-Ono-AE2-227, a comparison with other prostaglandin receptor modulators is provided below:

CompoundTarget ReceptorUnique Feature
ONO-DI-004E-prostanoid 1Selective agonist for EP1 receptor
ONO-AE1-259-01E-prostanoid 2Agonist known for vasodilatory effects
ONO-AE248E-prostanoid 3Agonist with roles in inflammation modulation
AH6809E-prostanoid 2Antagonist with implications in pain management

(S)-Ono-AE2-227 is distinct due to its specific antagonistic action on the EP4 receptor, differentiating it from other compounds that may act as agonists or target different receptors within the prostaglandin family.

Case Studies and Research Findings

Numerous studies have contributed to understanding the biological activity of (S)-Ono-AE2-227:

  • In Vivo Studies : Animal studies have shown that treatment with (S)-Ono-AE2-227 significantly reduces polyp formation in mouse models, indicating its potential role as a chemopreventive agent.
  • Cell Culture Experiments : In vitro experiments using human cervical adenocarcinoma (HeLa) cells demonstrated that (S)-Ono-AE2-227 effectively blocks PGE2-induced cellular responses related to tumorigenesis .
  • Cytokine Regulation : Research has highlighted that (S)-Ono-AE2-227 can modulate cytokine release in immune cells, suggesting a broader impact on immune response regulation .

Q & A

Q. How can researchers align investigations of (S)-Ono-AE2-227 with emerging theoretical paradigms in medicinal chemistry?

  • Methodological Answer :
  • Literature Mining : Use tools like VOSviewer to map trends in target discovery or drug repurposing.
  • Interdisciplinary Collaboration : Engage with structural biologists for crystallography data or pharmacologists for pathway analysis.
  • Hypothesis Generation : Apply the PICO framework (Population: target protein; Intervention: compound; Comparison: existing drugs; Outcome: binding affinity) to refine questions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.